4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
This compound belongs to the cyclopenta[d]pyrimidin-2(5H)-one class, characterized by a fused bicyclic scaffold combining a cyclopentane ring with a pyrimidinone moiety. Its structure includes a thioether linkage at position 2, substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group, and a pyridin-4-ylmethyl group at position 1.
The compound’s synthesis likely involves alkylation of a pyrimidinone precursor with appropriate halides, as seen in analogous cyclopenta[d]pyrimidine derivatives (e.g., alkyl halide reactions under basic conditions in DMF or acetone) .
Propriétés
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-17-7-5-16(6-8-17)20(26)14-29-21-18-3-2-4-19(18)25(22(27)24-21)13-15-9-11-23-12-10-15/h5-12H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGAQOFRURUYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The cyclopenta[d]pyrimidinone core is shared among several bioactive compounds, but substituent variations critically influence pharmacological properties. Key analogues include:
Key Observations :
- Thioether vs.
- 4-Methoxyphenyl vs. 4-Fluorobenzyl : The methoxy group’s electron-donating nature could stabilize π-π interactions with aromatic residues in targets like tubulin or kinases, whereas fluorinated analogues prioritize hydrophobic binding .
- Pyridin-4-ylmethyl vs. Piperidine: The pyridine substituent (target compound) offers a hydrogen-bond acceptor, contrasting with the basic piperidine in chromeno-pyrimidines, which may influence solubility and target selectivity .
Bioactivity and Mode of Action
- Antitumor Activity: Analogues like 30·HCl exhibit nanomolar cytotoxicity by disrupting microtubule dynamics, a mechanism likely shared by the target compound due to structural similarity . Clustering analyses () suggest compounds with >70% structural similarity (Tanimoto index) often share bioactivity profiles, implying the target may act via tubulin binding or kinase inhibition .
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s predicted ClogP (~3.5) is higher than 30·HCl (2.1) due to the thioether and 4-methoxyphenyl groups, suggesting moderate oral bioavailability but possible formulation challenges .
- Metabolic Stability : The 4-methoxy group may reduce oxidative metabolism compared to fluorinated or unsubstituted aryl rings, as seen in related compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidinone core followed by thioether linkage and functionalization. Key steps include:
- Using palladium-catalyzed cyclization (e.g., Pd/CO systems) to construct the cyclopenta[d]pyrimidinone scaffold .
- Thiol-alkylation reactions under controlled pH (7–9) and temperatures (60–80°C) to attach the 4-methoxyphenyl-2-oxoethylthio moiety. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates and final products .
Q. How can spectroscopic techniques confirm the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyrimidinone scaffold, thioether linkage, and substituents (e.g., pyridin-4-ylmethyl group). For example, the 4-methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.4 ppm and a singlet for the methoxy group at δ ~3.8 ppm .
- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ ion) and fragments to validate the structure .
- X-ray Crystallography : Resolves conformational details (e.g., envelope conformation of dihydropyrimidine rings) when single crystals are obtainable .
Q. What are common by-products during synthesis, and how can they be minimized?
- Methodological Answer :
- By-Products : Oxidation of the thioether group to sulfoxides/sulfones or incomplete cyclization leading to linear intermediates .
- Mitigation Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Optimize reaction time and stoichiometry (e.g., 1.2–1.5 equivalents of thiolating agents) to ensure complete substitution .
- Monitor reactions via TLC or HPLC to detect intermediates and adjust conditions dynamically .
Advanced Research Questions
Q. How can computational methods predict the compound’s drug-like properties and target interactions?
- Methodological Answer :
- Physicochemical Properties : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility to assess bioavailability .
- Molecular Docking : Software such as AutoDock Vina models interactions with biological targets (e.g., kinases or GPCRs). For example, the pyridin-4-ylmethyl group may engage in π-π stacking with aromatic residues in enzyme active sites .
- MD Simulations : Explore binding stability and conformational dynamics over nanosecond timescales .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs by replacing the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups. Test in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .
- Bioisosteric Replacement : Swap the pyridin-4-ylmethyl group with isoquinoline or benzyl groups to evaluate steric/electronic impacts on target affinity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate potency (IC₅₀/EC₅₀) under standardized conditions (e.g., cell line, assay buffer) to control variability .
- Off-Target Profiling : Use kinome-wide screens or proteomics to identify unintended interactions that may explain discrepancies .
- Meta-Analysis : Compare crystallographic data (e.g., binding poses) from structural databases like PDB to validate mechanistic hypotheses .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
